molecular formula C10H14ClNO2 B1419454 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride CAS No. 79823-92-0

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride

Cat. No.: B1419454
CAS No.: 79823-92-0
M. Wt: 215.67 g/mol
InChI Key: UDNPPZHFWBWBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride involves several steps. One common method includes the reaction of 2-methylbenzylamine with chloroacetic acid under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride can be compared with other similar compounds, such as:

  • 2-{[(2-Chlorophenyl)methyl]amino}acetic acid hydrochloride
  • 2-{[(2-Fluorophenyl)methyl]amino}acetic acid hydrochloride
  • 2-{[(2-Bromophenyl)methyl]amino}acetic acid hydrochloride

These compounds share similar structures but differ in their substituents on the phenyl ringThe uniqueness of this compound lies in its specific methyl group, which can affect its binding affinity and selectivity in various reactions .

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8-4-2-3-5-9(8)6-11-7-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNPPZHFWBWBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672574
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79823-92-0
Record name N-[(2-Methylphenyl)methyl]glycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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